5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Historical Context of 1,2,3-Triazole Scaffolds in Medicinal Chemistry
The 1,2,3-triazole ring system has been a cornerstone of drug discovery since the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Early work by Huisgen in the 1960s laid the groundwork for thermal [3+2] cycloadditions, but regioselectivity challenges limited applications until Sharpless and Meldal introduced metal-catalyzed methods in the early 2000s. These advancements enabled precise synthesis of 1,4-disubstituted triazoles, which became pivotal in designing bioisosteres for imidazoles and carboxylic acids. For example, the triazole ring in tazobactam (a β-lactamase inhibitor) mimics the tetrahedral intermediate of enzyme-substrate interactions, showcasing its structural adaptability.
The inherent stability of 1,2,3-triazoles—resistant to metabolic degradation and oxidation—further cemented their role in medicinal chemistry. Unlike imidazoles, triazoles avoid tautomerism-related instability, making them ideal for sustained molecular interactions. By the 2010s, over 30 FDA-approved drugs incorporated triazole motifs, spanning antifungals (e.g., fluconazole) and kinase inhibitors.
Significance of 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives in Drug Discovery
The introduction of the carboxamide group at the 4-position of 1,2,3-triazoles marked a paradigm shift, enhancing hydrogen-bonding capacity and solubility. 5-Amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exemplifies this trend, with its methoxyphenyl and phenyl substituents enabling dual hydrophobic and polar interactions. Computational studies suggest that the carboxamide’s carbonyl oxygen participates in key hydrogen bonds with target proteins, while the amino group at C5 modulates electron density within the triazole ring.
Recent screenings reveal nanomolar cytotoxicity against leukemic T-cells (e.g., Jurkat cells), surpassing doxorubicin in selectivity indices. This activity correlates with the compound’s ability to disrupt protein-protein interactions in oncogenic pathways, a mechanism distinct from traditional DNA-intercalating agents. Additionally, its thiocyanate derivatives exhibit improved blood-brain barrier permeability, hinting at potential applications in neurodegenerative diseases.
Research Objectives and Scope
This article aims to:
- Elucidate synthetic routes to This compound , emphasizing regioselective strategies.
- Analyze structure-activity relationships (SAR) governing its pharmacological profile.
- Evaluate its role as a versatile scaffold in targeting kinases, proteases, and epigenetic regulators.
- Identify gaps in current understanding, particularly regarding target specificity and metabolic stability.
The scope excludes clinical pharmacokinetics and toxicology, focusing instead on molecular design and preclinical efficacy.
Current Research Landscape and Challenges
Despite progress, key challenges persist:
- Synthetic Complexity : Regioselective installation of the 5-amino and carboxamide groups requires multi-step sequences, often with low yields. For instance, microwave-assisted cyclization of α-cyanoacetamides with in situ azides achieves moderate efficiency (56% yield).
- Target Ambiguity : While the compound shows broad activity, its primary molecular targets remain poorly characterized. Proteomic studies implicate HDACs and Bcl-2 family proteins, but validation is ongoing.
- Solubility Limitations : The phenyl and methoxyphenyl substituents confer lipophilicity, complicating formulation for intravenous delivery.
Recent innovations, such as Ru-catalyzed cycloadditions for 1,5-disubstituted triazoles, offer routes to analogs with improved aqueous solubility. However, scalability remains a barrier to industrial adoption.
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)18-16(22)14-15(17)21(20-19-14)11-7-3-2-4-8-11/h2-10H,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRHTLUJQQKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl 2-cyano-3-phenylacrylate, followed by cyclization and subsequent amination . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-triazoles, including 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibit notable anticancer activities. In a study examining various triazole derivatives, compounds similar to this one showed moderate activity against several cancer cell lines:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| This compound | Colon cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Breast cancer | MDA-MB-468 | -5.70 | |
| Renal cancer | CAKI-1 | -5.33 |
These findings indicate that the presence of specific substituents on the triazole ring can enhance anticancer potency, suggesting a structure-activity relationship that merits further investigation .
2.1. Azide-Alkyne Cycloaddition
This method utilizes the classic click chemistry approach where azides react with alkynes to form triazoles. The reaction conditions can be optimized to yield high purity and yield of the desired product.
2.2. Buchwald-Hartwig Coupling
This coupling reaction allows for the introduction of aryl groups into the triazole framework. Recent studies have shown that using palladium catalysts can significantly enhance the efficiency of this process .
Structural Characteristics
The crystal structure of this compound reveals significant insights into its molecular interactions and stability:
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as enoyl acyl carrier protein reductase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at the carboxamide nitrogen (e.g., 4-fluorophenyl) correlates with higher anticancer activity compared to methoxy (electron-donating) groups .
- Positional Effects : Substitution at position 1 with fluorophenyl or trifluoromethoxyphenyl improves target specificity, as seen in analogs with GP values below -20% .
- Steric Hindrance : Bulky substituents like benzyl () or 4-(trifluoromethoxy)phenyl () may reduce solubility but enhance binding to hydrophobic enzyme pockets.
Pharmacological Gaps and Challenges
- Target Compound Data: Limited experimental data exist for the target compound. Its 2-methoxyphenyl group may confer moderate activity compared to fluorine-substituted analogs but requires validation .
- Toxicity Profiles : Compounds with chlorophenyl or trifluoromethoxy groups (e.g., ) show promise but may pose metabolic toxicity risks due to halogen retention .
Biological Activity
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring substituted with an amino group and an aromatic moiety. Its molecular formula is with a molecular weight of 270.29 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄O |
| Molecular Weight | 270.29 g/mol |
| LogP | 2.35 |
| Solubility | Moderate in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Its mechanism involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes critical for pathogen survival, particularly in protozoan infections such as Chagas disease caused by Trypanosoma cruzi .
- Cellular Uptake and Selectivity : Studies indicate that this compound exhibits selective uptake in target cells, enhancing its efficacy while minimizing off-target effects .
- Modulation of Signaling Pathways : It may also influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .
Biological Activity and Therapeutic Potential
Research has highlighted the following biological activities associated with this compound:
- Antiparasitic Activity : In vitro studies demonstrated significant suppression of Trypanosoma cruzi burden in infected VERO cells, with a potency (pEC50) greater than 6 .
- Antitumor Properties : Preliminary investigations suggest that the compound may inhibit tumor growth through modulation of heat shock protein 90 (HSP90), a critical chaperone in cancer cells .
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, indicating broad-spectrum antimicrobial properties .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound have provided insights into how modifications to its structure can enhance or diminish its biological activity:
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Chagas Disease Model : In a mouse model for Chagas disease, treatment with this compound resulted in a marked reduction in parasitemia and improved survival rates compared to untreated controls .
- Cancer Cell Lines : Testing against various cancer cell lines revealed that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent .
Q & A
Basic: What are the recommended protocols for synthesizing 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide . Key steps include:
- Condensation : Reacting 2-methoxyaniline with phenyl isocyanide to form an intermediate carboximidoyl chloride.
- Cyclization : Treating the intermediate with sodium azide to form the triazole ring.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Critical Note : Adjust stoichiometry based on substituent reactivity, as electron-donating groups (e.g., methoxy) may slow reaction kinetics .
Basic: How is the compound characterized structurally and functionally in academic research?
Structural characterization employs:
- NMR Spectroscopy : - and -NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated 311.31 g/mol vs. observed 311.29 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solubility .
Functional assays include enzyme inhibition studies (e.g., IC against kinases) using fluorometric or colorimetric assays .
Basic: What are the solubility challenges, and how are they addressed experimentally?
The compound’s low aqueous solubility (common in triazole-carboxamides) arises from hydrophobic aryl groups. Mitigation strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
- Solid Dispersion : Formulate with polymers (e.g., PEG 6000) to enhance dissolution rates .
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the phenyl or methoxyphenyl moieties .
Advanced: How can researchers optimize reaction conditions for higher yields using design of experiments (DOE)?
DOE methods (e.g., factorial design) minimize experimental runs while maximizing data output. For triazole synthesis:
- Variables : Temperature (60–100°C), reaction time (6–24 hr), and azide equivalents (1.2–2.0 mol).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 12 hr, 1.5 mol NaN) to achieve >85% yield .
- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05) .
Advanced: How to resolve contradictions in reported enzyme inhibition data across studies?
Discrepancies in IC values may stem from assay conditions. For example:
- Buffer pH : Triazole-carboxamides show pH-dependent activity; validate assays at physiological pH (7.4) .
- Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications.
- Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability and establish standardized protocols .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : Train models using datasets of similar triazole derivatives to predict bioactivity .
Advanced: What in vivo considerations apply when transitioning from in vitro studies?
- Pharmacokinetics : Assess oral bioavailability in rodent models; triazole-carboxamides often require prodrug strategies (e.g., esterification) .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
- Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels and histopathology .
Advanced: How to design studies investigating structure-activity relationships (SAR) for derivatives?
- Core Modifications : Vary substituents on the phenyl (e.g., halogen, methyl) and methoxyphenyl groups .
- Biological Testing : Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) > 80 Ų for improved CNS penetration .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with IC trends .
Advanced: What statistical methods validate reproducibility in dose-response assays?
- Interclass Correlation Coefficient (ICC) : Measure consistency across technical replicates (ICC > 0.9 required) .
- Hill Slope Analysis : Ensure sigmoidal curves (Hill slope ≈1) to confirm cooperative binding .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Advanced: How to address off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
